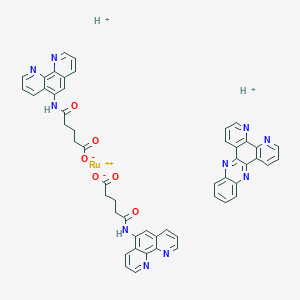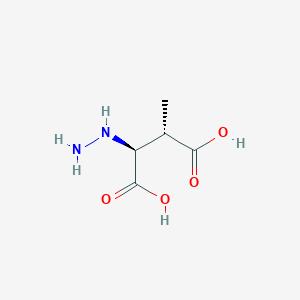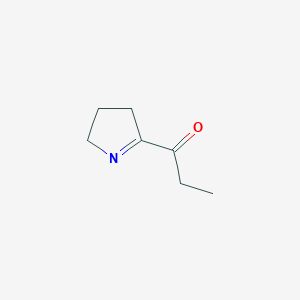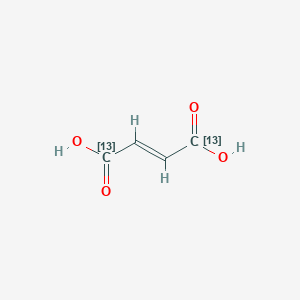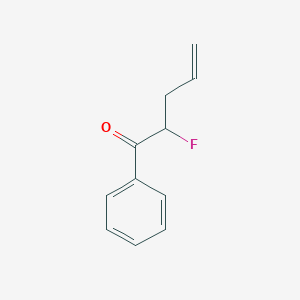
2-Fluoro-1-phenylpent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-phenylpent-4-en-1-one, also known as 2F-DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its potential use in treating depression and anxiety disorders.
Wirkmechanismus
The exact mechanism of action of 2-Fluoro-1-phenylpent-4-en-1-one is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of mood, pain, and cognition. By blocking the NMDA receptor, 2-Fluoro-1-phenylpent-4-en-1-one may produce its antidepressant and analgesic effects.
Biochemische Und Physiologische Effekte
2-Fluoro-1-phenylpent-4-en-1-one has been shown to produce dose-dependent effects on behavior, locomotion, and pain sensitivity in animal models. It has also been found to alter brain activity in areas involved in mood regulation and pain processing. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been shown to have a long half-life in the body, which may contribute to its prolonged effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Fluoro-1-phenylpent-4-en-1-one in lab experiments is its similarity to ketamine, which has been extensively studied for its potential therapeutic effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been found to have fewer side effects than ketamine, which may make it a safer alternative for clinical use. However, one limitation of using 2-Fluoro-1-phenylpent-4-en-1-one is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 2-Fluoro-1-phenylpent-4-en-1-one. One area of interest is its potential use in treating depression and anxiety disorders, particularly in patients who do not respond to traditional antidepressant medications. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic effects of 2-Fluoro-1-phenylpent-4-en-1-one.
Synthesemethoden
The synthesis of 2-Fluoro-1-phenylpent-4-en-1-one involves the reaction of cyclopentanone with phenylmagnesium bromide to form phenylpentanone. The resulting compound is then reacted with hydrofluoric acid to introduce the fluorine atom at the 2-position of the pentanone ring. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-phenylpent-4-en-1-one has been used in scientific research for its potential use in treating depression and anxiety disorders. It has been found to have similar effects to ketamine, which has been shown to have rapid antidepressant effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been studied for its potential use in treating chronic pain and addiction.
Eigenschaften
CAS-Nummer |
157690-12-5 |
|---|---|
Produktname |
2-Fluoro-1-phenylpent-4-en-1-one |
Molekularformel |
C11H11FO |
Molekulargewicht |
178.2 g/mol |
IUPAC-Name |
2-fluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2 |
InChI-Schlüssel |
OZJOUIAHKYJUNA-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
Kanonische SMILES |
C=CCC(C(=O)C1=CC=CC=C1)F |
Synonyme |
4-Penten-1-one, 2-fluoro-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





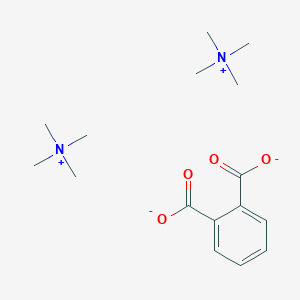
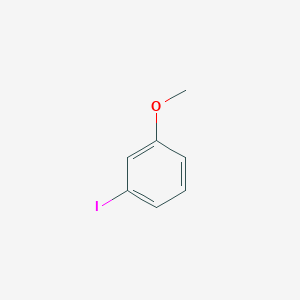
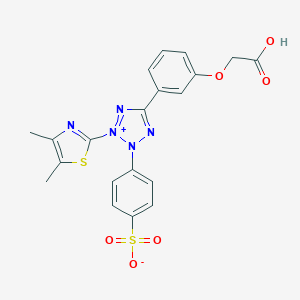
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

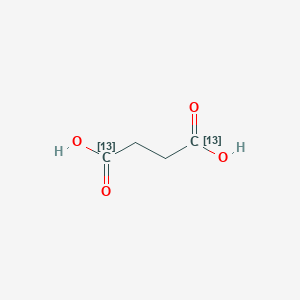
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
